N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide
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Overview
Description
3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of aromatic rings, oxadiazole, and thienopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the oxadiazole and thienopyrimidine intermediates. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Thienopyrimidine Core: This involves the cyclization of a thiophene derivative with a suitable amidine or guanidine precursor.
Coupling Reactions: The final step involves coupling the oxadiazole and thienopyrimidine intermediates using a suitable linker, such as a methyl group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of oxadiazole or thienopyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or nitro groups onto the aromatic rings.
Scientific Research Applications
3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components may contribute to the development of new materials with desirable electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-{6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}-4(1H)-quinolinone: This compound shares the trifluoromethoxyphenyl group and has a similar aromatic structure.
[4-(Trifluoromethoxy)phenyl]boranediol: This compound also contains the trifluoromethoxyphenyl group and can be used in similar synthetic applications.
Uniqueness
3-(2-methylphenyl)-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of oxadiazole and thienopyrimidine structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H15F3N4O4S |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
JJDCPCULZDPFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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